2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide
Description
Contextualization of Acetamide (B32628) Derivatives as Research Scaffolds
Acetamide (CH₃CONH₂), the simplest amide derived from acetic acid, serves as a fundamental building block in the design and synthesis of more complex molecules. patsnap.comwikipedia.org Its derivatives, collectively known as acetamides, form a versatile class of compounds that are of significant interest in pharmaceutical and materials science research. The acetamide functional group is amenable to a wide range of chemical modifications, allowing for the creation of diverse libraries of compounds with varied electronic and steric properties. archivepp.com This structural versatility makes acetamide derivatives prime candidates for investigation into a wide spectrum of biological activities. nih.gov
In drug discovery, the acetamide linkage is a common feature in many bioactive molecules. nih.gov Researchers have successfully designed and synthesized acetamide derivatives that exhibit a remarkable breadth of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. nih.govresearchgate.net The ability of the acetamide moiety to participate in hydrogen bonding and other non-covalent interactions allows these molecules to effectively bind to biological targets such as enzymes and receptors. patsnap.com
Historical Perspective on Phenoxyphenyl and Chlorophenyl Moiety Integration in Academic Synthesis
The integration of specific chemical fragments, or moieties, into a parent scaffold is a key strategy in rational drug design. Both the phenoxyphenyl and chlorophenyl groups have a long history of use in the synthesis of research compounds due to their ability to modulate a molecule's physicochemical properties and biological activity.
The phenoxyphenyl moiety, characterized by a phenyl group linked to another phenyl ring via an ether bond, is a common feature in many biologically active compounds. This group can influence properties such as lipophilicity, which affects a molecule's ability to cross cell membranes, and can also engage in crucial π-π stacking interactions with biological targets. 4-Phenoxyaniline (B93406), a key precursor for N-(4-phenoxyphenyl)acetamide derivatives, is a widely used intermediate in the synthesis of dyes and pharmaceuticals. guidechem.comcymitquimica.comchemimpex.com
The chlorophenyl moiety, a phenyl ring substituted with one or more chlorine atoms, is another prevalent structural motif in medicinal chemistry. The introduction of a chlorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity to target proteins. nih.gov 2-(4-chlorophenyl)acetic acid and its derivatives are recognized for their potential biological activities, including anticancer properties. kajay-remedies.comsigmaaldrich.com The synthesis of molecules incorporating this moiety is a well-established practice in organic chemistry.
Overview of Research Significance for 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide and Related Analogs
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the research significance of this compound can be inferred from the well-documented activities of its structural analogs. The combination of the 2-(4-chlorophenyl)acetyl group with the N-(4-phenoxyphenyl)amine fragment suggests a molecule designed to explore specific biological activities.
The synthesis of this compound would likely involve the acylation of 4-phenoxyaniline with 2-(4-chlorophenyl)acetyl chloride, a standard method for amide bond formation. guidechem.com The resulting molecule possesses structural features common to compounds investigated for various therapeutic applications.
Table 1: Biological Activities of Structurally Related Acetamide Derivatives
| Compound Class | Investigated Biological Activity | Reference(s) |
| 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives | Anticancer, Anti-inflammatory, Analgesic | researchgate.net |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives | Antitubercular | mdpi.comnih.gov |
| N-Arylacetamides | General Synthetic Intermediates | arabjchem.org |
| N-(4-(N-(...)-6-phenylpyrimidin-2-yl(sulfamoyl)phenyl)acetamide Derivatives | Antimicrobial | jpsbr.org |
Research into analogous compounds provides a strong rationale for the investigation of this compound. For instance, various 2-(substituted phenoxy) acetamide derivatives have demonstrated potent anticancer and anti-inflammatory activities. researchgate.net Furthermore, compounds containing the N-phenylacetamide core are being explored for their potential as antitubercular agents. mdpi.comnih.gov The presence of both the chlorophenyl and phenoxyphenyl moieties in the target compound suggests that it could be a candidate for screening in these and other therapeutic areas. The exploration of such molecules contributes to the broader understanding of structure-activity relationships and the development of new therapeutic leads.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-16-8-6-15(7-9-16)14-20(23)22-17-10-12-19(13-11-17)24-18-4-2-1-3-5-18/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDYRMDPENGOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Diverse Synthetic Routes for 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide Analogs.ucl.ac.ukchemicalbook.comnih.govacs.orgnih.gov
The synthesis of analogs of this compound is adaptable, allowing for the introduction of various functional groups on the aromatic rings. These routes are designed to be convergent, building the final molecule from key precursors that can be independently synthesized and modified. The primary disconnection for retrosynthetic analysis is typically at the amide bond, separating the molecule into a carboxylic acid derivative and an amine.
Amide Bond Formation Strategies.nih.govresearchgate.net
The central step in the synthesis of this compound is the formation of the amide linkage. This is most commonly achieved by the reaction of 2-(4-chlorophenyl)acetic acid or its activated derivative with 4-phenoxyaniline (B93406). A variety of coupling reagents can be employed to facilitate this reaction, each with its own advantages in terms of yield, reaction conditions, and suppression of side reactions. researchgate.net
Common strategies include:
Use of Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to form an active ester of the carboxylic acid, which then readily reacts with the amine.
Conversion to Acyl Halides: 2-(4-chlorophenyl)acetic acid can be converted to the more reactive 2-(4-chlorophenyl)acetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The resulting acyl chloride reacts readily with 4-phenoxyaniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. guidechem.comresearchgate.net
Phosphonium and Uronium-based Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly effective for amide bond formation, particularly when dealing with less reactive amines or sterically hindered substrates.
The choice of method often depends on the scale of the reaction, the presence of other functional groups, and cost considerations. For instance, the acyl chloride route is often favored for larger-scale syntheses due to the low cost of the chlorinating agents. ucl.ac.uk
Coupling Reactions for Aromatic Substituent Incorporation.ucl.ac.ukacs.org
The 4-phenoxyphenyl moiety is a key structural feature, and its synthesis typically involves a diaryl ether formation. The most common methods for creating this C-O bond are transition-metal-catalyzed cross-coupling reactions. dntb.gov.ua
Key coupling strategies include:
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). organic-chemistry.org In the context of synthesizing the precursor 4-phenoxyaniline, this could involve the reaction of 4-halonitrobenzene with phenol, followed by reduction of the nitro group. The reaction is typically carried out at elevated temperatures in the presence of a base like potassium carbonate. jsynthchem.comacs.org
Buchwald-Hartwig Amination: A more modern and often milder alternative is the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine or phenol. organic-chemistry.org This method offers a broad substrate scope and generally proceeds under more gentle conditions than the Ullmann reaction.
These coupling reactions are crucial for assembling the diaryl ether backbone of one of the key precursors.
Precursor Compound Synthesis and Derivatization
Synthesis of 2-(4-chlorophenyl)acetic acid: This precursor can be prepared through various established methods. One common route is the Willgerodt-Kindler reaction of 4-chloroacetophenone, followed by hydrolysis. Alternatively, it can be synthesized from 4-chlorobenzyl cyanide via hydrolysis. google.com Another approach involves the carbonation of the Grignard reagent derived from 4-chlorobenzyl chloride.
Synthesis of 4-phenoxyaniline: This precursor is typically synthesized via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A common industrial route involves the reaction of 4-aminophenol (B1666318) with chlorobenzene (B131634) or the reaction of phenol with 4-chloroaniline (B138754) under Ullmann conditions. chemicalbook.comchemicalbook.com It can also be prepared by the reduction of 4-nitrodiphenyl ether. guidechem.com
Reaction Condition Optimization and Yield Enhancement.ucl.ac.uknih.gov
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.
For the amide bond formation step, solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used. ucl.ac.uk The choice of solvent can influence the solubility of the reactants and the reaction rate. Temperature control is also crucial; while some coupling reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate.
In the case of diaryl ether synthesis via Ullmann condensation, optimization often involves screening different copper catalysts, ligands, bases, and solvents to achieve the best yields at the lowest possible temperatures.
Below is a table summarizing typical conditions for amide bond formation:
| Coupling Reagent | Solvent | Base | Typical Temperature | Typical Yield Range |
|---|---|---|---|---|
| EDC/HOBt | DMF or DCM | DIPEA or NMM | 0 °C to RT | 70-95% |
| SOCl₂ (for acyl chloride) | Toluene or DCM | Pyridine or Et₃N | RT to Reflux | 80-98% |
| HATU | DMF | DIPEA | RT | 85-99% |
Green Chemistry Principles in Synthesis of Acetamide (B32628) Frameworks
In recent years, there has been a growing emphasis on developing more environmentally friendly methods for the synthesis of amides and their precursors. nih.govrsc.org This involves the application of the principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. researchgate.net
Key green chemistry considerations include:
Catalytic Amidation: Moving away from stoichiometric activating agents that generate significant waste towards catalytic methods for amide bond formation is a major goal. ucl.ac.uk While still an area of active research, various catalytic systems are being explored.
Safer Solvents: Traditional solvents like DMF and chlorinated hydrocarbons are facing increased scrutiny due to their toxicity. ucl.ac.uk The use of greener solvents, such as cyclopentyl methyl ether (CPME) or even water, is being investigated for amide synthesis. nih.gov Solvent-free reactions are also an attractive alternative where feasible. researchgate.netresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This favors addition reactions over substitution reactions that generate byproducts.
Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts for amide bond formation offers a highly sustainable and selective alternative to traditional chemical methods. nih.gov These reactions are typically run under mild conditions in environmentally benign solvents.
By incorporating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Crystallographic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformation
¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl and phenoxyphenyl rings, as well as the methylene (B1212753) (-CH₂-) and amide (-NH-) protons. The chemical shifts and coupling constants would provide information about the electronic environment and connectivity of the atoms. 2D NMR techniques like COSY and HSQC would be used to establish proton-proton and proton-carbon correlations, respectively. NOESY experiments could offer insights into the through-space proximity of protons, helping to elucidate the preferred conformation of the molecule in solution.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Signatures
FTIR and Raman spectroscopy would identify the characteristic vibrational modes of the functional groups present. Key expected vibrations would include the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). Vibrations corresponding to the C-Cl bond, the C-O-C ether linkage, and the aromatic C-H and C=C bonds would also be prominent.
Mass Spectrometry Techniques for Molecular Integrity Analysis
High-resolution mass spectrometry (HRMS), likely using techniques such as electrospray ionization (ESI), would be employed to determine the exact molecular weight and confirm the elemental composition (C₂₀H₁₆ClNO₂). The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would further validate the structure by showing characteristic losses of fragments corresponding to the chlorophenylacetyl and phenoxyphenylamine moieties.
Single Crystal X-Ray Diffraction (SC-XRD) for Three-Dimensional Structure
Growing a suitable single crystal of the compound would allow for analysis by SC-XRD, the definitive method for determining the three-dimensional atomic arrangement in the solid state.
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The crystal structure would reveal how the molecules pack in the crystalline lattice. A primary focus would be on identifying intermolecular interactions. It is highly probable that N-H···O hydrogen bonds would be observed, linking the amide groups of adjacent molecules into chains or more complex networks, a common feature in related acetamide (B32628) structures. Other potential interactions influencing the crystal packing include C-H···O, C-H···π, and π-π stacking interactions between the aromatic rings.
Conformational Analysis and Dihedral Angles in Solid State
SC-XRD data provides precise measurements of bond lengths, bond angles, and torsion (dihedral) angles. This would allow for a detailed conformational analysis of the molecule in the solid state. Key dihedral angles would include those describing the orientation of the two phenyl rings relative to the central acetamide linkage. For example, in the related compound 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the two aromatic rings is 65.2(1)°. Similar twists would be expected in the title compound to minimize steric hindrance.
Advanced Spectroscopic Probes for Molecular Dynamics Investigations
While foundational data is currently unavailable, future research could employ advanced techniques to probe the molecule's dynamics. Methods such as solid-state NMR (ssNMR) could provide information on the conformation and dynamics in the solid state, complementing the static picture from SC-XRD. Temperature-dependent NMR studies in solution could reveal information about conformational changes and rotational barriers around key single bonds.
Computational and Theoretical Investigations of 2 4 Chlorophenyl N 4 Phenoxyphenyl Acetamide Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govxisdxjxsu.asia For N-phenylacetamide derivatives, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to predict molecular properties. nih.govresearchgate.net
The first step in most computational studies is geometry optimization, where the molecule's lowest energy conformation is determined. nih.gov For acetamide (B32628) analogs, DFT calculations are used to find the optimized geometrical parameters such as bond lengths and angles. nih.gov Studies on related structures show that the calculated bond lengths can be slightly longer than experimental values obtained from X-ray crystallography, which is expected as the computational method often models an isolated molecule in the gas phase, whereas experimental values are for interacting molecules in a crystal lattice. nih.gov
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | ~1.23 - 1.25 |
| C-N (amide) | ~1.35 - 1.38 | |
| C-Cl | ~1.75 - 1.78 | |
| Bond Angle (°) | O-C-N (amide) | ~121 - 123 |
| C-N-C | ~125 - 129 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of molecules. malayajournal.orguomphysics.net The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter that characterizes molecular stability. malayajournal.orguomphysics.net
A smaller energy gap suggests that the molecule is more reactive and can easily undergo electronic transitions, indicating a potential for charge transfer within the molecule. malayajournal.orgnih.gov For example, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was 4.0106 eV. malayajournal.org In another analog, 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, the energy gap was found to be 4.569 eV. uomphysics.net The distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively, providing insights into potential reaction sites. malayajournal.org
| Compound Analog | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-(4-chlorophenyl)-imidazole analog malayajournal.org | -5.2822 | -1.2715 | 4.0106 |
| 2-(4-chlorophenoxy)-thiazole-acetamide uomphysics.net | -6.351 | -1.782 | 4.569 |
These interactions, such as n → π* or π → π, are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. acadpubl.eu For instance, in an analog containing a chloro-substituted phenyl ring, a significant intramolecular charge transfer was observed from the lone pair of the chlorine atom to the π anti-bonding orbitals of the phenyl ring, contributing to the molecule's stability. acadpubl.eu NBO analysis also helps in understanding the nature of intermolecular hydrogen bonds, which are crucial for the stability of crystal structures. researchgate.netfigshare.com
Theoretical vibrational frequency analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govresearchgate.net The computed vibrational wavenumbers are often compared with experimental data to validate the calculated molecular structure. nih.gov It is common practice to scale the calculated frequencies by a specific factor to account for anharmonicity and limitations of the theoretical method, leading to a better agreement with experimental results. nih.gov
For N-phenylacetamide analogs, characteristic vibrational modes include N-H stretching, C=O stretching, and various phenyl ring vibrations. esisresearch.org For example, the N-H stretching vibration typically appears around 3340-3430 cm⁻¹ in calculated spectra, and a red shift (shift to lower wavenumber) in the experimental IR spectrum can indicate the presence of intermolecular hydrogen bonding. figshare.comesisresearch.org The C=O stretching mode is usually a strong band in the IR spectrum, found in the region of 1650-1700 cm⁻¹. esisresearch.org The potential energy distribution (PED) analysis is often performed to provide a quantitative assignment of the vibrational modes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov It is a widely used approach in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs.
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., anti-inflammatory or antimicrobial) is selected. nih.govarchivepp.com Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including physicochemical properties (like lipophilicity, represented by logP), electronic properties, and steric or topological features. nih.govarchivepp.com
Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. brieflands.com The goal is to find a statistically significant equation that can accurately predict the activity of compounds not included in the initial training set. For acetamide derivatives, descriptors related to lipophilicity and electronic properties are often found to be important for their biological activity. nih.gov For example, a QSAR study on N-(substituted phenyl)-2-chloroacetamides revealed that high lipophilicity, particularly in halogenated p-substituted phenyl rings, was a key factor for their antimicrobial activity, as it facilitates passage through cell membranes. nih.gov The resulting QSAR models can provide valuable insights into the structural features required for a specific biological effect, thereby guiding future drug design efforts. nih.gov
Predictive Modeling for Analogous Compounds
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a cornerstone in the rational design of novel analogs of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For N-aryl and phenoxyacetamide derivatives, these models have been instrumental in identifying key molecular descriptors that govern their therapeutic effects.
QSAR studies on N-aryl derivatives have revealed that descriptors such as lipophilicity (AlogP98), molecular shape (Wiener index, Kappa-1-AM), and electronic properties (Dipole-Mag, CHI-1) are significant in determining their bioactivity. nih.govmdpi.com For instance, in studies of N-aryl derivatives as cholinesterase inhibitors, these descriptors were used to build robust QSAR models with high predictive ability, indicating their importance in the interaction with the enzyme's active site. nih.gov
The general approach for developing a QSAR model for analogs of this compound would involve the following steps:
Data Set Selection: A series of analogs with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each analog.
Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to generate a mathematical equation relating the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.
An illustrative table of descriptors commonly used in QSAR studies of analogous compounds is provided below.
| Descriptor Type | Examples | Potential Influence on Activity |
| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions with the target. |
| Steric | Molar Refractivity, Molecular Volume | Influences the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP, Water Solubility | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index, Balaban Index | Encodes information about molecular size, shape, and branching. |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For analogs of this compound, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.
Molecular docking simulations can effectively identify the most probable binding site of a ligand on a protein target. For phenoxyacetamide derivatives, docking studies have been successfully employed to identify their binding modes within the active sites of enzymes like DOT1L and cyclooxygenase-2 (COX-2). nih.govsemanticscholar.orgresearchgate.net The process involves preparing the 3D structures of both the ligand and the target protein and then using a docking algorithm to explore various binding poses.
The analysis of the docked poses reveals key interactions, often referred to as "hotspots," which are critical for binding. These hotspots are typically characterized by a high density of favorable interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and specific amino acid residues of the protein. For example, in the docking of phenoxyacetamide derivatives into the DOT1L active site, specific hydrogen bonds and hydrophobic interactions with key residues were identified as being crucial for inhibitory activity. nih.gov
Beyond identifying the binding pose, molecular docking programs estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This score provides a prediction of the strength of the ligand-target interaction, with lower (more negative) values generally indicating a more favorable binding. For a series of thymol-derived phenoxy acetamide derivatives, docking scores were used to rank their binding affinities to the target protein, which correlated with their experimentally determined antiparasitic effects. nih.gov
Conformational studies are an integral part of molecular docking. Both the ligand and, in some cases, the protein's binding site are allowed to be flexible during the docking process. This flexibility is essential for accurately predicting the binding mode, as it allows the ligand to adopt an optimal conformation to fit within the binding pocket and for the protein to make minor adjustments to accommodate the ligand.
A hypothetical table illustrating the kind of data generated from a molecular docking study of an analog of this compound is shown below.
| Analog ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Analog A | Kinase X | -9.5 | Lys72, Glu91, Leu148 | H-bond, Salt Bridge, Hydrophobic |
| Analog B | Kinase X | -8.7 | Lys72, Asp165, Phe167 | H-bond, H-bond, Pi-pi stacking |
| Analog C | Protease Y | -10.2 | His41, Cys145, Met165 | H-bond, Covalent, Hydrophobic |
Molecular Dynamics Simulations for Dynamic Interactions and Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are invaluable for assessing the stability of the predicted ligand-protein complex and for gaining deeper insights into the dynamic nature of their interactions.
The process of an MD simulation typically involves:
System Setup: The docked ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
Production Run: The simulation is run for a specific period (nanoseconds to microseconds), during which the trajectory of all atoms is recorded.
Analysis of the MD trajectory can reveal important information about the stability of the complex, such as the root mean square deviation (RMSD) of the protein and ligand, and the root mean square fluctuation (RMSF) of individual amino acid residues. A stable complex is typically characterized by a low and stable RMSD over the simulation time.
MD simulations also allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, and their persistence over time. This dynamic information is crucial for understanding the key interactions that contribute to the stability of the ligand in the binding pocket. For phenoxyacetamide derivatives identified as DOT1L inhibitors, MD simulations confirmed that the top-ranked hits could reach equilibrium with the target protein, and binding free energy calculations provided a more accurate estimation of their binding affinity. nih.gov
A conceptual representation of the data that can be extracted from an MD simulation is provided in the table below.
| Simulation Parameter | Description | Implication for Ligand-Target Interaction |
| RMSD (Ligand) | Measures the deviation of the ligand's position from its initial docked pose. | A low and stable RMSD suggests the ligand remains bound in a consistent orientation. |
| RMSF (Protein) | Measures the fluctuation of individual residues around their average position. | Can identify flexible regions of the protein and residues that are stabilized upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies stable and transient hydrogen bonds that contribute to binding affinity and specificity. |
| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity. | Offers a more refined prediction of the ligand's potency compared to docking scores alone. |
Mechanistic Biological Activity Studies in Vitro and Non Human Models
Enzyme Inhibition Profile and Kinase Modulation
Identification of Specific Enzyme Targets (e.g., NAPE-PLD, LOX, COX, Cytochrome P450)
No studies have been identified that investigate the inhibitory activity of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide against N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), lipoxygenase (LOX), cyclooxygenase (COX), or cytochrome P450 enzymes.
Mechanistic Studies of Inhibition (e.g., competitive, non-competitive binding)
Without identification of specific enzyme targets, no mechanistic studies on the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive binding) by this compound have been performed or reported.
Receptor Binding and Signaling Pathway Modulation
Ligand-Receptor Interaction Characterization
There is no available data characterizing the interaction of this compound with any specific biological receptors.
Downstream Signaling Cascade Analysis
In the absence of identified receptor targets, there has been no analysis of downstream signaling cascades that might be modulated by this compound.
Cellular Pathway Modulation in In Vitro Systems
No published research has detailed the effects of this compound on cellular pathways in in vitro systems.
A comprehensive article on the mechanistic biological activity of "this compound" cannot be generated as requested.
Following a thorough review of scientific literature, there is a significant lack of specific research data for the compound This compound corresponding to the detailed outline provided in your request. The available studies focus on structurally related but distinct molecules, such as other acetamide (B32628) derivatives or compounds containing a chlorophenyl or phenoxyphenyl moiety.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article covering the requested sections and subsections (cellular proliferation, apoptosis induction, cell cycle analysis, reactive oxygen species generation, mitochondrial membrane potential modulation, anti-inflammatory mechanisms, and antiviral activity) for the specified compound.
Investigation of Osteoclastogenesis Inhibition
No studies investigating the effect of this compound on osteoclastogenesis have been identified.
Antibacterial Activity Mechanisms
No studies detailing the antibacterial activity or the specific mechanisms of action for this compound have been identified.
Structure Activity Relationship Sar Investigations of Acetamide Derivatives
Impact of Substituents on Biological Potency and Selectivity
The biological activity of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide is intricately linked to the nature and position of substituents on its aromatic rings and the integrity of its core structure.
Modifications at the Chlorophenyl Moiety
The 4-chlorophenyl group is a critical component of the molecule, and alterations to this moiety can significantly impact its biological profile. The presence and position of the chloro substituent are often key determinants of activity.
Research on related acetamide (B32628) derivatives suggests that the substitution pattern on this phenyl ring is crucial. For instance, in studies of similar compounds, the introduction of different halogens or other electron-withdrawing groups at the para position can modulate the electronic properties of the ring and, consequently, its interaction with target proteins. The lipophilicity and metabolic stability of the compound can also be affected by such modifications.
| Modification | Predicted Impact on Activity | Rationale |
| Position of Chloro Group | Shifting the chloro group to the ortho or meta position may decrease activity. | The para position may be optimal for fitting into a specific binding pocket. |
| Replacement of Chloro Group | Substituting with other halogens (e.g., F, Br) could fine-tune lipophilicity and electronic effects, potentially enhancing or decreasing potency. | Halogen bonding and steric factors play a role in receptor binding. |
| Introduction of other substituents | Adding electron-donating or electron-withdrawing groups could alter the charge distribution and binding affinity. | Electronic complementarity with the target's active site is often essential for activity. |
Modifications at the Phenoxyphenyl Moiety
The phenoxyphenyl moiety offers a large surface for potential interactions with biological targets. Modifications to either of the phenyl rings in this group can influence binding affinity and selectivity.
| Modification | Predicted Impact on Activity | Rationale |
| Substitution on the terminal phenyl ring | Small, hydrophobic substituents may increase potency. | Enhanced van der Waals interactions within a hydrophobic binding pocket. |
| Substitution on the phenyl ring adjacent to the amide | Substituents at this position could influence the orientation of the entire phenoxyphenyl group. | Proper orientation is critical for establishing key binding interactions. |
| Replacement of the ether linkage | Replacing the oxygen atom with sulfur or nitrogen could alter the bond angle and flexibility, impacting biological activity. | The geometry of the linker affects the spatial arrangement of the phenyl rings. |
Alterations to the Acetamide Linker and Core Scaffolds
The acetamide linker is a central feature of this class of compounds, often participating in crucial hydrogen bonding interactions with the target. archivepp.com Its length, rigidity, and the nature of the amide bond itself are pivotal for maintaining biological activity.
Altering the length of the linker by adding or removing methylene (B1212753) units can change the distance between the two aromatic systems, which may disrupt optimal binding. The amide bond's planarity and its ability to act as a hydrogen bond donor and acceptor are often essential pharmacophoric features. nih.gov Replacing the acetamide core with other scaffolds would likely lead to a significant loss of activity unless the new scaffold can replicate the key interactions of the original.
Pharmacophore Elucidation and Key Structural Features for Activity
A pharmacophore model for this compound would highlight the essential steric and electronic features required for its biological activity. dovepress.com Based on its structure, a hypothetical pharmacophore would likely include:
A hydrophobic region: corresponding to the 4-chlorophenyl ring.
A hydrogen bond acceptor: the carbonyl oxygen of the acetamide group.
A hydrogen bond donor: the N-H group of the acetamide linkage.
A second hydrophobic/aromatic region: represented by the phenoxyphenyl moiety.
The spatial arrangement of these features is critical. The distance and relative orientation between the hydrophobic regions and the hydrogen bonding groups are key determinants for productive interaction with a biological target.
Conformer-Dependent SAR and Molecular Flexibility Analysis
The biological activity of this compound is also dependent on its three-dimensional conformation. The molecule possesses several rotatable bonds, allowing it to adopt various shapes. The bioactive conformation—the specific shape it adopts when binding to its target—is of particular interest.
In a related compound, 2-(4-chlorophenyl)acetamide, the acetamide group is significantly twisted out of the plane of the benzene (B151609) ring, with a dihedral angle of 83.08°. researchgate.netnih.gov This suggests that a non-planar conformation may be favorable for this class of molecules. Molecular flexibility allows the compound to adapt its shape to fit the binding site, but excessive flexibility can be entropically unfavorable. A balance between rigidity and flexibility is often required for optimal activity. Conformational analysis studies, both computational and experimental, would be necessary to fully understand the relationship between the different possible conformers and their biological activities.
Applications in Chemical Biology and Materials Research
Development as Molecular Probes for Biological Systems
There is no specific information available in the scientific literature regarding the development or use of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)acetamide as a molecular probe. The design of a molecular probe typically requires a compound to have specific properties, such as fluorescence or affinity for a particular biological target, which have not been reported for this compound.
Use as Chemical Precursors in Complex Molecule Synthesis
The synthesis of this compound itself has been described in the chemical literature, indicating its role as a stable chemical entity. It is plausible that this compound could serve as a precursor for the synthesis of more complex molecules, given the reactivity of the acetamide (B32628) linkage and the potential for modification of the aromatic rings. However, specific examples of its use as a chemical precursor in the synthesis of other complex molecules are not detailed in available research.
Exploration in Materials Science for Self-Assembly and Functionalization
There is no available research that explores the use of this compound in materials science. The potential for this molecule to undergo self-assembly or to be used for the functionalization of materials has not been a subject of published studies.
Advanced Research Tool Applications in Mechanistic Biology
Consistent with the lack of information in other areas, there are no reports of this compound being used as an advanced research tool in mechanistic biology. Such applications would typically follow the discovery of a specific biological activity or interaction, which has not been documented for this compound.
Q & A
Q. Why might HPLC analysis show multiple peaks despite high synthetic yield?
- Answer :
- Possible Causes :
Residual starting materials (e.g., unreacted 4-phenoxyaniline).
Diastereomer formation due to chiral centers (unlikely in this planar structure).
- Solutions :
- Increase gradient elution time to separate closely related impurities .
- Use preparative HPLC with a chiral column if stereoisomers are suspected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
